HIV Protease Substrate 1
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Overview
Description
HIV Protease Substrate 1 is a synthetic peptide substrate specifically designed for the study of HIV-1 protease activity. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional proteins necessary for viral replication . The substrate is often used in fluorometric assays to measure the activity of HIV-1 protease, aiding in the development of inhibitors that can potentially serve as antiretroviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: HIV Protease Substrate 1 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The sequence of this substrate includes the HIV-1 protease cleavage site, along with two covalently modified amino acid residues. One residue is linked to a fluorophore (5-(aminoethyl)aminonaphthalene sulfonate, EDANS), and the other to an acceptor chromophore (4’-dimethylaminoazobenzene-4-carboxylate, dabcyl) . The synthesis involves the following steps:
Coupling: Amino acids are coupled to a solid resin.
Deprotection: Protective groups are removed to expose reactive sites.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is typically lyophilized and stored under desiccated conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: HIV Protease Substrate 1 primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at the specific cleavage site, resulting in the separation of the fluorophore and the acceptor chromophore .
Common Reagents and Conditions:
Conditions: The reactions are typically carried out at a pH of 4.7 and at temperatures conducive to enzyme activity.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide, with the fluorophore and acceptor chromophore separated. This separation results in a measurable increase in fluorescence, which is used to quantify protease activity .
Scientific Research Applications
HIV Protease Substrate 1 has a wide range of applications in scientific research:
Mechanism of Action
HIV Protease Substrate 1 functions by mimicking the natural substrates of HIV-1 protease. The enzyme recognizes and binds to the substrate, inducing conformational changes that bring the substrate into the active site. A water molecule, stabilized by the aspartic acid residues in the active site, acts as a nucleophile, attacking the peptide bond and resulting in cleavage . This cleavage separates the fluorophore from the acceptor chromophore, leading to an increase in fluorescence that can be measured .
Comparison with Similar Compounds
HIV Protease Substrate 2: Another synthetic peptide substrate with different fluorophore and chromophore pairs.
HIV Protease Substrate 3: Designed with variations in the peptide sequence to study different cleavage sites.
Uniqueness: HIV Protease Substrate 1 is unique due to its specific sequence and the choice of fluorophore and chromophore, which provide optimal conditions for measuring HIV-1 protease activity through fluorescence resonance energy transfer (FRET) . This makes it particularly useful for high-sensitivity assays and kinetic studies .
Properties
Molecular Formula |
C92H133N27O23S |
---|---|
Molecular Weight |
2017.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1 |
InChI Key |
BYTQJXGDAWVWOK-CTAFNQJCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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